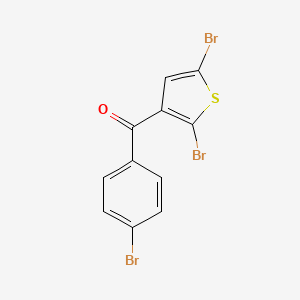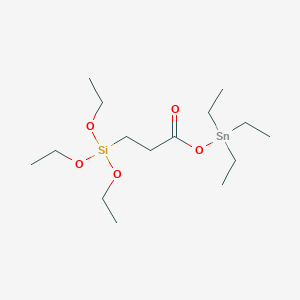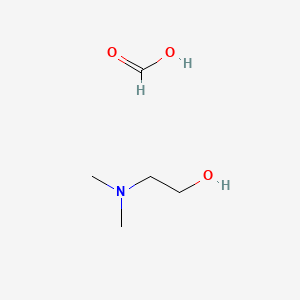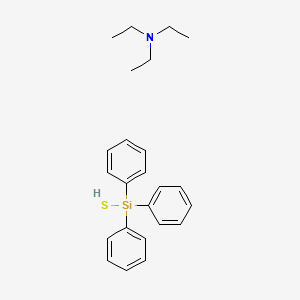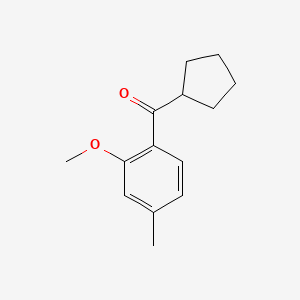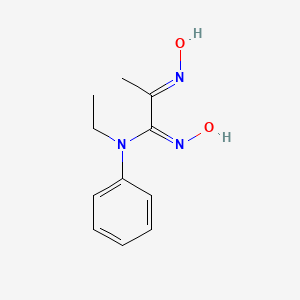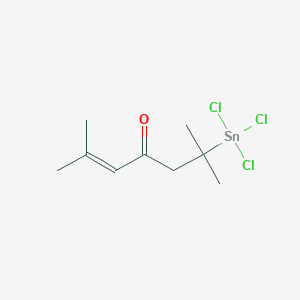
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a hept-2-en-4-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one typically involves the reaction of 2,6-dimethylhept-2-en-4-one with trichlorotin hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one involves its interaction with molecular targets through the trichlorostannyl group. This group can form bonds with various atoms, facilitating reactions and interactions. The pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 6,6-Dimethyl-2-vinylbicyclo[3.1.1]hept-2-ene
- (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate
Uniqueness
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, distinguishing it from other similar compounds.
属性
CAS 编号 |
59586-07-1 |
|---|---|
分子式 |
C9H15Cl3OSn |
分子量 |
364.3 g/mol |
IUPAC 名称 |
2,6-dimethyl-6-trichlorostannylhept-2-en-4-one |
InChI |
InChI=1S/C9H15O.3ClH.Sn/c1-7(2)5-9(10)6-8(3)4;;;;/h5H,6H2,1-4H3;3*1H;/q;;;;+3/p-3 |
InChI 键 |
YUALQLGPUORVDP-UHFFFAOYSA-K |
规范 SMILES |
CC(=CC(=O)CC(C)(C)[Sn](Cl)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
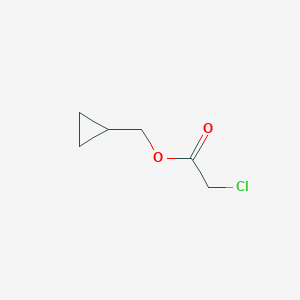
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)

